![molecular formula C13H20ClN B13461088 2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride
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Overview
Description
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is a compound that features a pyrrolidine ring substituted with a 4-(propan-2-yl)phenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 4-(propan-2-yl)benzaldehyde with pyrrolidine in the presence of a reducing agent can yield the desired compound .
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity . The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the 4-(propan-2-yl)phenyl group.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Uniqueness
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is unique due to the presence of the 4-(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This substitution enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a propan-2-ylphenyl group, which influences its biological activity. The molecular structure can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain under investigation, but the compound's ability to interact with molecular targets relevant to cancer progression is promising.
Analgesic Effects
In animal models, the compound has demonstrated analgesic effects , particularly in models of neuropathic pain. It appears to modulate pain pathways effectively, potentially providing relief in conditions such as chemotherapy-induced neuropathy .
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body. The compound may influence biochemical pathways associated with pain perception and cellular proliferation.
Target Interactions
The compound is known to interact with:
- Receptors : Binding to various receptors involved in pain modulation and inflammation.
- Enzymes : Inhibition of enzymes that play roles in cancer cell metabolism and proliferation.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting a strong potential for therapeutic applications.
Study on Analgesic Properties
In a controlled trial involving rodents, the compound was administered at varying doses (10 mg/kg, 20 mg/kg). The results showed a dose-dependent increase in pain threshold, with significant effects observed at the higher dosage levels. This study highlights the compound's potential as an analgesic agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Primary Activity | Notes |
---|---|---|---|
Piperine | Piperidine | Antioxidant | Known for anti-inflammatory properties. |
Biperiden | Piperidine | Antagonist | Used in Parkinson’s disease treatment. |
This compound | Pyrrolidine derivative | Antimicrobial, Anticancer, Analgesic | Emerging candidate with diverse applications. |
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13;/h5-8,10,13-14H,3-4,9H2,1-2H3;1H |
InChI Key |
YEKOVZHHFUQDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCN2.Cl |
Origin of Product |
United States |
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